6,8-Dibromo-3-ethyl-2-methylquinoline
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Overview
Description
6,8-Dibromo-3-ethyl-2-methylquinoline: is a heterocyclic aromatic compound with the molecular formula C12H11Br2N and a molecular weight of 329.03 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-3-ethyl-2-methylquinoline typically involves the bromination of 3-ethyl-2-methylquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or acetic acid. The reaction conditions often include refluxing the mixture to ensure complete bromination at the 6 and 8 positions of the quinoline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dibromo-3-ethyl-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 6 and 8 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc dust and acetic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and catalysts (e.g., palladium on carbon).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction Reactions: Reducing agents (e.g., zinc dust), solvents (e.g., acetic acid).
Major Products:
Substitution Reactions: Substituted quinoline derivatives.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: De-brominated quinoline derivatives.
Scientific Research Applications
6,8-Dibromo-3-ethyl-2-methylquinoline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-ethyl-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
- 6,8-Dibromo-2-methylquinoline
- 6,8-Dibromo-3-methylquinoline
- 6,8-Dibromoquinoline
Comparison: 6,8-Dibromo-3-ethyl-2-methylquinoline is unique due to the presence of both ethyl and methyl groups at the 3 and 2 positions, respectively. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the ethyl group at the 3 position may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
6,8-dibromo-3-ethyl-2-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br2N/c1-3-8-4-9-5-10(13)6-11(14)12(9)15-7(8)2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQNBRTUTLBILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC(=CC(=C2N=C1C)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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